5,8-Diazaspiro[3.5]nonan-6-one
Overview
Description
5,8-Diazaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.19 g/mol It is characterized by a spirocyclic structure containing two nitrogen atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Diazaspiro[3.5]nonan-6-one typically involves multicomponent reactions. One method includes the reaction of phenacylbromide, thiosemicarbazide, and α-acetyl-γ-butyrolactone in the presence of phosphorus oxychloride (POCl₃). This reaction proceeds under controlled conditions to yield the desired spirocyclic compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar multicomponent reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,8-Diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5,8-Diazaspiro[3.5]nonan-6-one has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,8-Diazaspiro[3.5]nonan-6-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This modulation can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
5,8-Diazaspiro[4.5]decane-6-one: Another spirocyclic compound with a similar structure but a different ring size.
5,8-Diazaspiro[3.4]octan-6-one: A smaller spirocyclic compound with comparable functional groups.
Uniqueness: 5,8-Diazaspiro[3.5]nonan-6-one is unique due to its specific ring size and the presence of two nitrogen atoms in the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5,8-Diazaspiro[3.5]nonan-6-one is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic arrangement with two nitrogen atoms incorporated into the ring structure. This configuration is significant as it contributes to the compound's unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly sigma receptors. These receptors are involved in various physiological processes, including pain modulation and neuroprotection. The compound's ability to modulate receptor activity suggests potential therapeutic applications in treating neurological disorders and pain management.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been evaluated for its efficacy in inhibiting bacterial growth and has shown promising results, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In particular, derivatives of diazaspiro compounds have shown effectiveness as covalent inhibitors against the KRAS G12C mutation, which is implicated in various solid tumors. Studies have demonstrated that these derivatives can induce significant antitumor effects in vivo, highlighting their potential as therapeutic agents in cancer treatment .
Case Studies
- Sigma Receptor Binding : A study evaluated several derivatives of diazaspiro compounds for their binding affinity to sigma receptors. Notably, some compounds exhibited low nanomolar affinity for sigma-1 receptors (S1R), indicating their potential as selective agonists or antagonists for therapeutic applications .
- Antitumor Efficacy : A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were developed and tested against KRAS G12C mutants. One lead compound demonstrated a dose-dependent antitumor effect in xenograft mouse models, showcasing the therapeutic promise of these spirocyclic compounds in oncology .
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Spirocyclic structure with two nitrogen atoms | Antimicrobial, anticancer |
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one | Similar spiro structure; includes oxygen | Sigma receptor interaction |
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | Covalent binder to KRAS G12C | Antitumor effects |
Future Directions
The ongoing research into this compound and its derivatives highlights the importance of further exploration into their mechanisms of action and therapeutic applications. Future studies should focus on optimizing these compounds for enhanced efficacy and specificity in clinical settings.
Properties
IUPAC Name |
5,8-diazaspiro[3.5]nonan-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-4-8-5-7(9-6)2-1-3-7/h8H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGRGYAXVAYVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419209-31-6 | |
Record name | 5,8-diazaspiro[3.5]nonan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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